Boc-Gly-OSu

描述

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 164050. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

属性

IUPAC Name |

(2,5-dioxopyrrolidin-1-yl) 2-[(2-methylpropan-2-yl)oxycarbonylamino]acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H16N2O6/c1-11(2,3)18-10(17)12-6-9(16)19-13-7(14)4-5-8(13)15/h4-6H2,1-3H3,(H,12,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LJCWRJYVPJJTMB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NCC(=O)ON1C(=O)CCC1=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H16N2O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40187541 | |

| Record name | tert-Butyl (2-((2,5-dioxo-1-pyrrolidinyl)oxy)-2-oxoethyl)carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40187541 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

272.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3392-07-2 | |

| Record name | N-(tert-Butyloxycarbonyl)glycine N-hydroxysuccinimide ester | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=3392-07-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N-Boc-glycine hydroxysuccinimide ester | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003392072 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3392-07-2 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=164050 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | tert-Butyl (2-((2,5-dioxo-1-pyrrolidinyl)oxy)-2-oxoethyl)carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40187541 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | tert-butyl [2-[(2,5-dioxo-1-pyrrolidinyl)oxy]-2-oxoethyl]carbamate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.020.210 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | N-BOC-GLYCINE HYDROXYSUCCINIMIDE ESTER | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/TMV2A4V5KA | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to the Reaction of Boc-Gly-OSu with Primary Amines

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical mechanism, reaction kinetics, and experimental protocols for the reaction of N-(tert-butoxycarbonyl)glycine N-hydroxysuccinimide ester (Boc-Gly-OSu) with primary amines. This reaction is fundamental in bioconjugation, peptide synthesis, and the development of targeted therapeutics.

Core Reaction Mechanism: Nucleophilic Acyl Substitution

The reaction between this compound and a primary amine is a classic example of nucleophilic acyl substitution. The N-hydroxysuccinimide (NHS) ester serves as an activated form of the glycine carboxylic acid, rendering it susceptible to attack by a nucleophile.

The mechanism proceeds in two principal steps:

-

Nucleophilic Attack: The lone pair of electrons on the nitrogen atom of the primary amine (R-NH₂) acts as a nucleophile, attacking the electrophilic carbonyl carbon of the NHS ester. This results in the formation of a transient tetrahedral intermediate.

-

Leaving Group Departure: The tetrahedral intermediate is unstable and collapses. The carbon-oxygen bond of the NHS ester breaks, and the N-hydroxysuccinimide anion is expelled as a good leaving group. This departure is facilitated by the stability of the resulting NHS anion. The final product is a stable amide bond between the glycine residue and the primary amine, along with the release of N-hydroxysuccinimide.

This reaction is highly selective for primary amines under appropriate pH conditions. While NHS esters can react with other nucleophiles like hydroxyl and sulfhydryl groups, the resulting esters and thioesters are less stable and can be hydrolyzed or displaced by amines.

Factors Influencing Reaction Efficiency

Several factors can influence the rate and yield of the reaction between this compound and primary amines.

-

pH: The reaction is most efficient in the pH range of 7.2 to 9. At lower pH, the primary amine is protonated (R-NH₃⁺), reducing its nucleophilicity and slowing down the reaction. At higher pH (above 9), the hydrolysis of the NHS ester becomes a significant competing reaction, reducing the yield of the desired amide product.

-

Solvent: The reaction is typically carried out in a non-nucleophilic buffer. Water-insoluble NHS esters are often dissolved in a water-miscible organic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) before being added to the aqueous reaction mixture.

-

Temperature: The reaction can be performed at room temperature or at 4°C. Lower temperatures can be used to minimize side reactions and are often preferred when working with sensitive biomolecules.

-

Stoichiometry: Using a slight excess of the this compound reagent can help drive the reaction to completion, especially when the primary amine is present at a low concentration.

Quantitative Data Summary

The following tables summarize typical quantitative data for the this compound reaction. Note that specific yields and reaction times can vary depending on the substrate and reaction conditions.

Table 1: Representative Reaction Conditions and Yields

| Primary Amine | Solvent(s) | Temperature (°C) | Time (h) | Yield (%) | Reference |

| Alanine | DMSO/Water | Room Temp | Overnight | ~41% | |

| Resin-bound amine | DMF | Room Temp | 2-4 | >95% (qualitative) |

Table 2: Physicochemical and Spectroscopic Data

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | 1H NMR Data | IR Data (cm⁻¹) |

| This compound | C₁₁H₁₆N₂O₆ | 272.25 | 165-167 | δ (ppm): 1.45 (s, 9H), 2.85 (s, 4H), 4.25 (d, 2H), 5.25 (t, 1H) | Not available |

| Boc-Gly-NH-R | Varies | Varies | Varies | Varies depending on R group | Amide I and II bands expected |

Experimental Protocols

Solution-Phase Synthesis of Boc-Gly-Alanine

This protocol is adapted from a procedure for the synthesis of Boc-Gly-Ala-OH.

Materials:

-

This compound

-

Alanine (H-Ala-OH)

-

Triethylamine (TEA)

-

Dimethyl sulfoxide (DMSO)

-

Water

-

Ethyl acetate

-

0.2 N Hydrochloric acid

-

Saturated sodium chloride solution

-

Sodium sulfate

Procedure:

-

Dissolve this compound (1.0 eq) in a minimal amount of DMSO.

-

In a separate flask, dissolve alanine (1.5 eq) and triethylamine (1.5 eq) in water.

-

Add the this compound solution to the alanine solution and stir the mixture overnight at room temperature.

-

If a precipitate forms, remove it by filtration.

-

Dilute the remaining solution with water and acidify with 0.2 N HCl.

-

Extract the product into ethyl acetate.

-

Wash the organic layer with 0.2 N HCl and then with a saturated solution of sodium chloride in 0.2 N HCl.

-

Dry the ethyl acetate layer over sodium sulfate and filter.

-

Evaporate the solvent to obtain the product.

General Protocol for Solid-Phase Peptide Synthesis (SPPS) Coupling

This is a generalized protocol for coupling a Boc-protected amino acid-OSu ester to a resin-bound amine.

Materials:

-

Resin with a free primary amine

-

This compound

-

N,N-Dimethylformamide (DMF)

-

N,N-Diisopropylethylamine (DIPEA)

-

Dichloromethane (DCM)

-

Ninhydrin test kit

Procedure:

-

Swell the resin in DMF in a reaction vessel.

-

Dissolve this compound (1.5-2.0 equivalents relative to resin substitution) and DIPEA (1.5-2.0 equivalents) in DMF.

-

Add the solution to the resin.

-

Agitate the mixture at room temperature for 2-4 hours.

-

Monitor the reaction for completion using a qualitative ninhydrin test. A negative test (yellow/colorless beads) indicates complete coupling.

-

Once the reaction is complete, drain the solution and wash the resin thoroughly with DMF and DCM.

Conclusion

The reaction of this compound with primary amines is a robust and efficient method for forming stable amide bonds. Its high selectivity and mild reaction conditions make it an invaluable tool in peptide synthesis, bioconjugation, and the construction of complex biomolecules for research and therapeutic applications. Understanding the underlying mechanism and the factors that influence the reaction's efficiency is crucial for its successful implementation in the laboratory.

An In-depth Technical Guide to Boc-Gly-OSu: Chemical Properties, Structure, and Applications

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of N-α-(tert-Butoxycarbonyl)glycine N-hydroxysuccinimide ester (Boc-Gly-OSu), a crucial reagent in peptide synthesis and bioconjugation. This document details its chemical and physical properties, molecular structure, and established experimental protocols for its synthesis and application.

Chemical and Physical Properties

This compound is a white to off-white crystalline powder.[1][2] Its properties are essential for its proper handling, storage, and use in chemical reactions. The key chemical and physical data are summarized in the table below.

| Property | Value | References |

| Molecular Formula | C₁₁H₁₆N₂O₆ | [2][3][4] |

| Molecular Weight | 272.25 g/mol | [3][5] |

| Melting Point | 152 - 167 °C | [2] |

| Appearance | White to off-white powder/solid | [1][2] |

| Purity | ≥95% to ≥99.0% (depending on grade) | [2][3] |

| Solubility | Soluble in Chloroform, Dichloromethane (DCM), Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO), Acetone, Ethyl Acetate.[1][6] Poorly soluble in water.[6] | [1][6] |

| Storage Temperature | -20°C to 8°C | [2][3] |

| CAS Number | 3392-07-2 | [1][2][3][5] |

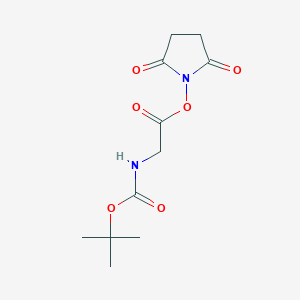

Chemical Structure

This compound is a derivative of the amino acid glycine. The alpha-amino group is protected by a tert-butoxycarbonyl (Boc) group, and the carboxyl group is activated as an N-hydroxysuccinimide (NHS) ester. This dual functionality makes it a stable, yet reactive building block for amide bond formation. The Boc group provides protection under basic and nucleophilic conditions and can be readily removed under acidic conditions. The NHS ester is an excellent leaving group, facilitating the coupling reaction with primary amines.

The IUPAC name for this compound is (2,5-dioxopyrrolidin-1-yl) 2-[(2-methylpropan-2-yl)oxycarbonylamino]acetate.[7]

Caption: Chemical structure of this compound.

Experimental Protocols

Synthesis of this compound

This compound is typically synthesized from N-Boc-glycine and N-hydroxysuccinimide (NHS) using a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC).[1][5]

Materials:

-

N-Boc-glycine

-

N-hydroxysuccinimide (NHS)

-

N,N'-dicyclohexylcarbodiimide (DCC)

-

Dichloromethane (DCM)

-

Saturated sodium bicarbonate solution

-

Anhydrous sodium sulfate

Procedure:

-

Dissolve N-Boc-glycine (1.0 eq) in dichloromethane (DCM).

-

Under vigorous stirring, add N,N'-dicyclohexylcarbodiimide (1.1 eq) to the suspension. A cloudy white precipitate of dicyclohexylurea (DCU) will form.[1][5]

-

Allow the reaction mixture to warm to room temperature and stir for at least 1 hour.[1]

-

Remove the insoluble DCU by-product by filtration.

-

Wash the filtrate with a saturated sodium bicarbonate solution to remove any unreacted N-Boc-glycine.[1]

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under vacuum to yield the product as a white crystalline powder.[1]

Caption: Synthesis workflow for this compound.

Application in Peptide Synthesis (Boc-SPPS)

This compound is a key reagent in Boc-based solid-phase peptide synthesis (SPPS). The activated ester readily reacts with the free N-terminus of a resin-bound peptide to form a new peptide bond.

General Protocol for a Coupling Step: This protocol describes a single coupling cycle using this compound in a manual Boc-SPPS workflow.

Materials:

-

Peptide-resin with a free N-terminal amine

-

This compound

-

N,N-Dimethylformamide (DMF)

-

Dichloromethane (DCM)

-

Deprotection solution: 25-50% Trifluoroacetic acid (TFA) in DCM[8]

-

Neutralization solution: 5-10% Diisopropylethylamine (DIEA) in DMF[8]

Procedure:

-

Resin Swelling: Swell the peptide-resin in DMF or DCM for 30-60 minutes.[8]

-

Boc Deprotection:

-

Wash the resin with DCM.

-

Treat the resin with the deprotection solution (TFA in DCM) for 1-2 minutes, then drain.[8]

-

Add fresh deprotection solution and agitate for 20-30 minutes to fully remove the N-terminal Boc group.[9]

-

Wash the resin thoroughly with DCM, followed by isopropanol, and then DMF to remove residual acid.[8]

-

-

Neutralization:

-

Wash the resin with DMF.

-

Treat the resin with the neutralization solution (DIEA in DMF) for 5-10 minutes to neutralize the N-terminal ammonium salt.[8]

-

Wash the resin thoroughly with DMF to remove excess base.

-

-

Coupling:

-

Dissolve this compound (2-4 equivalents relative to resin substitution) in DMF.[8]

-

Add the this compound solution to the neutralized peptide-resin.

-

Agitate the mixture at room temperature for 1-2 hours, or until the reaction is complete.[8]

-

Monitor the reaction completion using a qualitative method like the Kaiser test. A negative Kaiser test indicates the absence of free primary amines.[8]

-

-

Washing:

-

Drain the reaction solution.

-

Wash the peptide-resin thoroughly with DMF, followed by DCM, to remove excess reagents and by-products.[8]

-

The resin is now ready for the next deprotection and coupling cycle.

Caption: General workflow for a Boc-SPPS coupling cycle.

Stability and Storage

Proper storage is critical to maintain the reactivity of this compound. The N-hydroxysuccinimide ester is susceptible to hydrolysis, and the compound is considered hygroscopic.[6][10] Therefore, it should be stored in a tightly sealed container under an inert atmosphere.[11] Recommended storage is in a freezer at -20°C or refrigerated at 0-8°C.[2][3]

Safety and Handling

This compound is classified as a hazardous chemical. It is known to cause skin and serious eye irritation.[11] Appropriate personal protective equipment (PPE), including gloves, safety glasses (eyeshields), and a dust mask, should be worn when handling the solid material.[11] Work should be conducted in a well-ventilated area, and inhalation of the dust or direct contact with skin and eyes should be avoided.[11] Refer to the Safety Data Sheet (SDS) for complete safety and handling information.[11]

References

- 1. This compound | 3392-07-2 [chemicalbook.com]

- 2. chemimpex.com [chemimpex.com]

- 3. chemscene.com [chemscene.com]

- 4. peptide.com [peptide.com]

- 5. Synthesis routes of this compound [benchchem.com]

- 6. benchchem.com [benchchem.com]

- 7. N-(tert-Butyloxycarbonyl)glycine N-hydroxysuccinimide ester | C11H16N2O6 | CID 76926 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. benchchem.com [benchchem.com]

- 9. benchchem.com [benchchem.com]

- 10. boc-glycine hydroxysuccinimide ester [chembk.com]

- 11. fishersci.com [fishersci.com]

An In-depth Technical Guide to the Synthesis of Boc-glycine N-hydroxysuccinimide Ester

This technical guide provides a comprehensive overview of the synthesis of Boc-glycine N-hydroxysuccinimide ester (Boc-Gly-OSu), a crucial reagent in peptide synthesis and bioconjugation. The synthesis is a two-step process that involves the protection of the amino group of glycine with a tert-butyloxycarbonyl (Boc) group, followed by the activation of the carboxylic acid group with N-hydroxysuccinimide (NHS). This guide is intended for researchers, scientists, and professionals in the field of drug development and chemical synthesis.

Core Synthesis Pathway

The synthesis of this compound proceeds through two key transformations:

-

Boc Protection of Glycine: Glycine is reacted with di-tert-butyl dicarbonate (Boc anhydride) in the presence of a base to yield N-Boc-glycine. This step is essential to prevent the amino group from participating in the subsequent esterification reaction.

-

Esterification with N-Hydroxysuccinimide: The carboxylic acid of N-Boc-glycine is activated by a coupling agent, typically a carbodiimide such as dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), which facilitates the formation of an amide bond with N-hydroxysuccinimide. The resulting Boc-glycine N-hydroxysuccinimide ester is a stable, amine-reactive compound.

Quantitative Data Summary

The following tables summarize quantitative data from various reported experimental protocols for the synthesis of Boc-glycine and its subsequent conversion to this compound.

Table 1: Synthesis of N-Boc-glycine

| Parameter | Method 1[1][2][3] | Method 2[1][3] |

| Starting Material | L-glycine | L-glycine |

| Reagents | Di-tert-butyl dicarbonate, Sodium Hydroxide | Di-tert-butyl dicarbonate, Sodium Carbonate |

| Solvent | Water | Water |

| Reaction Time | 8 hours | 20 hours |

| Yield | 93.87% | 94.80% |

Table 2: Synthesis of Boc-glycine N-hydroxysuccinimide ester

| Parameter | Method 1 (DCC Coupling)[4] | Method 2 (General DCC)[5] |

| Starting Material | N-Boc-glycine | N-Boc-glycine |

| Reagents | N-hydroxysuccinimide, Dicyclohexylcarbodiimide | N-hydroxysuccinimide, Dicyclohexylcarbodiimide |

| Solvent | Dichloromethane (DCM) | Dimethylformamide (DMF) |

| Reaction Time | 1 hour | Not Specified |

| Reaction Temperature | 15°C to Room Temperature | Not Specified |

| Yield | Not Specified | >98% Purity |

Experimental Protocols

Protocol 1: Synthesis of N-Boc-glycine[1][2][3]

Materials:

-

L-glycine: 18.1 g

-

Sodium hydroxide: 16 g

-

Di-tert-butyl dicarbonate ((Boc)₂O): 25 g (added in portions of 8g, 8g, and 9g)

-

Water: 100 ml

-

n-Hexane

-

3 mol/L Hydrochloric acid

-

Dioxane

-

Anhydrous sodium sulfate

-

Saturated brine solution

Procedure:

-

Dissolve 18.1 g of L-glycine in 100 ml of water in a reaction flask with stirring.

-

Prepare a 0.01 mol/L lye solution with 16 g of sodium hydroxide and add it to the glycine solution to make it alkaline.

-

Add 8 g of (Boc)₂O and let the reaction proceed for 2 hours.

-

Add another 8 g of (Boc)₂O and continue the reaction for another 2 hours.

-

Add the final 9 g of (Boc)₂O and react for 4 hours.

-

Extract impurities three times with 12 ml of n-hexane each time.

-

Adjust the pH of the aqueous layer to 3 with 3 mol/L hydrochloric acid.

-

Extract the product three times with 0.6 L of dioxane each time.

-

Combine the organic layers and wash with saturated brine solution until neutral.

-

Dry the organic layer over 15 g of anhydrous sodium sulfate for 10 hours.

-

Filter the solution and concentrate the filtrate to dryness under reduced pressure.

-

Add 60 ml of n-hexane and stir to induce crystallization.

-

Centrifuge and dry the product to obtain Boc-glycine.

Protocol 2: Synthesis of Boc-glycine N-hydroxysuccinimide ester (DCC Coupling)[4]

Materials:

-

N-Boc-glycine: 7.31 g (41.7 mmol)

-

N-hydroxysuccinimide (NHS): 5.28 g (45.9 mmol)

-

N,N'-dicyclohexylcarbodiimide (DCC): 9.47 g (45.9 mmol)

-

Dichloromethane (DCM): 100 mL

Procedure:

-

Dissolve 7.31 g of N-Boc-glycine in 100 mL of DCM in a suitable reaction vessel.

-

Cool the solution to 15°C.

-

Add 5.28 g of N-hydroxysuccinimide to the cooled solution.

-

Add 9.47 g of N,N'-dicyclohexylcarbodiimide to the suspension under vigorous stirring.

-

A cloudy white suspension of dicyclohexylurea (DCU) will form within seconds.

-

Allow the reaction mixture to warm to room temperature and stir for 1 hour.

-

Filter the reaction mixture to remove the precipitated DCU.

-

The filtrate containing the Boc-glycine N-hydroxysuccinimide ester can then be purified, typically by column chromatography.[5]

Mandatory Visualizations

Caption: Chemical synthesis pathway of Boc-glycine N-hydroxysuccinimide ester.

Caption: General experimental workflow for the synthesis of this compound.

References

Solubility of Boc-Gly-OSu in DMF and DMSO: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the solubility of N-(tert-butoxycarbonyl)glycine N-hydroxysuccinimide ester (Boc-Gly-OSu) in the common laboratory solvents dimethylformamide (DMF) and dimethyl sulfoxide (DMSO). Understanding the solubility of this reagent is critical for its effective use in peptide synthesis, bioconjugation, and other applications in drug development and research.

Core Findings: Qualitative Solubility

This compound is widely reported to be soluble in both dimethylformamide (DMF) and dimethyl sulfoxide (DMSO).[1][2] Several chemical suppliers and technical resources describe the compound as soluble in these organic solvents.[1] This general solubility makes DMF and DMSO suitable vehicles for reactions involving this compound, such as in solid-phase peptide synthesis.[1]

While qualitative descriptions are readily available, specific quantitative solubility data (e.g., in mg/mL or molarity) for this compound in DMF and DMSO is not extensively documented in publicly available literature. For a structurally similar compound, Nα,Nε-Di-Boc-L-lysine N-hydroxysuccinimide ester (Boc-Lys(Boc)-OSu), the solubility in both DMF and DMSO is reported to be greater than 50 mM, suggesting excellent solubility.[3] Although this provides an estimate, empirical determination for this compound is recommended for precise applications.

Data Presentation: Physicochemical Properties

To provide a comprehensive understanding of this compound, its key physicochemical properties are summarized in the table below.

| Property | Value | Source |

| Molecular Formula | C₁₁H₁₆N₂O₆ | [4] |

| Molecular Weight | 272.25 g/mol | [4] |

| Appearance | White to off-white powder/solid | [1] |

| Melting Point | 165-167 °C | [5] |

| Storage Temperature | -20°C | [4] |

Experimental Protocols: Determining Quantitative Solubility

For researchers requiring precise solubility data, the following experimental protocol outlines a method to determine the quantitative solubility of this compound in DMF and DMSO. This protocol is adapted from general guidelines for peptide and reagent solubility testing.

Objective: To determine the saturation solubility of this compound in DMF and DMSO at a controlled temperature.

Materials:

-

This compound (high purity)

-

Anhydrous Dimethylformamide (DMF)

-

Anhydrous Dimethyl Sulfoxide (DMSO)

-

Analytical balance (readable to at least 0.1 mg)

-

Vortex mixer

-

Thermostatic shaker/incubator

-

Microcentrifuge

-

Calibrated positive displacement micropipettes

-

HPLC-UV system

-

Volumetric flasks and appropriate glassware

Procedure:

-

Preparation of Saturated Solutions:

-

Accurately weigh an excess amount of this compound (e.g., 50-100 mg) into several vials for each solvent (DMF and DMSO) to ensure saturation.

-

Add a precise volume of the respective solvent (e.g., 1.0 mL) to each vial.

-

Tightly cap the vials to prevent solvent evaporation.

-

Place the vials in a thermostatic shaker set to a constant temperature (e.g., 25 °C).

-

Agitate the vials for a sufficient time (e.g., 24-48 hours) to ensure equilibrium is reached.

-

-

Sample Clarification:

-

After the equilibration period, remove the vials from the shaker and let them stand to allow undissolved solid to settle.

-

Centrifuge the vials at a high speed (e.g., 10,000 x g) for 10-15 minutes to pellet any remaining undissolved solid.

-

-

Preparation of Stock for Analysis:

-

Carefully withdraw a known aliquot of the clear supernatant from each vial using a calibrated micropipette.

-

Dilute the aliquot with a known volume of the appropriate solvent (DMF or DMSO) to a concentration suitable for HPLC-UV analysis. A serial dilution may be necessary.

-

-

Quantitative Analysis by HPLC-UV:

-

Prepare a series of standard solutions of this compound of known concentrations in the respective solvent.

-

Generate a calibration curve by injecting the standard solutions into the HPLC-UV system and plotting the peak area against concentration.

-

Inject the diluted samples of the saturated solutions and determine their concentration from the calibration curve.

-

Back-calculate the original concentration in the saturated supernatant, accounting for the dilution factor. This value represents the quantitative solubility.

-

Mandatory Visualization: Workflow for Solubility Determination

The following diagram illustrates the experimental workflow for determining the quantitative solubility of this compound.

Caption: Experimental workflow for the quantitative determination of this compound solubility.

References

An In-Depth Technical Guide to the Stability and Storage of Boc-Gly-OSu

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the stability and optimal storage conditions for N-(tert-Butoxycarbonyl)glycine N-hydroxysuccinimide ester (Boc-Gly-OSu), a critical reagent in peptide synthesis and bioconjugation. Understanding the chemical stability of this compound is paramount for ensuring reproducibility, maximizing reaction yields, and maintaining the integrity of research and development processes.

Core Concepts: Chemical Stability of this compound

The stability of this compound is primarily influenced by two key factors: the susceptibility of the N-hydroxysuccinimide (NHS) ester to hydrolysis and the acid-lability of the tert-butoxycarbonyl (Boc) protecting group. The NHS ester is prone to hydrolysis, a reaction that is significantly accelerated in the presence of moisture and at higher pH values. Conversely, the Boc group is stable under neutral and basic conditions but can be cleaved by strong acids.

Impact of Environmental Factors

Temperature: Lower temperatures are crucial for minimizing the rate of degradation. As a solid, this compound should be stored at low temperatures to ensure its long-term stability.

Humidity: this compound is hygroscopic, meaning it readily absorbs moisture from the atmosphere. The presence of water can lead to the hydrolysis of the NHS ester, rendering the reagent inactive for its intended coupling reactions.

pH: In solution, the stability of the NHS ester is highly dependent on the pH. Hydrolysis is significantly faster under neutral to basic conditions (pH > 7) compared to acidic conditions. However, strongly acidic conditions (pH < 4) can lead to the cleavage of the Boc protecting group.

Recommended Storage Conditions

To ensure the longevity and reactivity of this compound, adherence to strict storage protocols is essential. The following table summarizes the recommended storage conditions for the solid compound.

| Parameter | Recommended Condition | Rationale |

| Temperature | -20°C | Minimizes the rate of solid-state degradation.[1][2][] |

| 0-8°C (Short-term) | Acceptable for brief periods, but -20°C is preferred for long-term storage. | |

| Atmosphere | Inert gas (e.g., Argon, Nitrogen) | Displaces moisture and oxygen, further protecting the compound. |

| Container | Tightly sealed, opaque vial | Prevents exposure to moisture and light. |

| Dessicant | Store in a desiccator | Crucial for maintaining a low-humidity environment due to the hygroscopic nature of the compound. |

Stability in Solution

The primary degradation pathway for this compound in solution is the hydrolysis of the N-hydroxysuccinimide ester, which competes with the desired aminolysis reaction in bioconjugation and peptide synthesis.

pH-Dependent Hydrolysis of the NHS Ester

The rate of hydrolysis of NHS esters is highly dependent on the pH of the aqueous solution. The table below provides a qualitative and semi-quantitative summary of this relationship.

| pH Range | Stability of NHS Ester | Approximate Half-life (General NHS Esters) | Impact on Boc Group |

| < 4 | Relatively Stable | - | Labile ; risk of cleavage |

| 4 - 6 | Moderately Stable | Several hours to days | Stable |

| 7 - 8 | Labile | ~1 to 4-5 hours at pH 7-8 | Stable |

| > 8.5 | Very Labile | Minutes to less than an hour | Stable |

Note: The provided half-life values are general for NHS esters and can vary based on the specific molecule, temperature, and buffer composition.[4]

Degradation Pathways

The two primary degradation pathways for this compound are the hydrolysis of the NHS ester and the acid-catalyzed cleavage of the Boc protecting group.

Caption: Primary degradation pathways of this compound.

Experimental Protocols

Stability-Indicating HPLC Method for this compound

This protocol outlines a general reversed-phase high-performance liquid chromatography (RP-HPLC) method to assess the purity of this compound and monitor its degradation over time. The method is designed to separate the intact this compound from its primary hydrolysis product, Boc-Gly-OH.

Objective: To develop and validate a stability-indicating HPLC method for the quantitative analysis of this compound.

Materials:

-

This compound

-

Boc-Gly-OH (as a reference standard)

-

HPLC grade acetonitrile (ACN)

-

HPLC grade water

-

Trifluoroacetic acid (TFA)

-

HPLC system with a UV detector

-

C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size)

Chromatographic Conditions:

| Parameter | Condition |

| Column | C18 Reversed-Phase (4.6 x 150 mm, 5 µm) |

| Mobile Phase A | 0.1% TFA in Water |

| Mobile Phase B | 0.1% TFA in Acetonitrile |

| Gradient | 10% to 90% B over 20 minutes, then re-equilibrate |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 30°C |

| Detection Wavelength | 210 nm |

| Injection Volume | 10 µL |

Procedure:

-

Standard Preparation: Prepare stock solutions of this compound and Boc-Gly-OH in acetonitrile at a concentration of 1 mg/mL. Create a mixed standard by combining aliquots of each stock solution.

-

Sample Preparation for Stability Study:

-

Solid-State Stability: Store solid this compound under various temperature and humidity conditions. At specified time points, dissolve a known amount of the sample in acetonitrile for analysis.

-

Solution Stability: Prepare solutions of this compound in buffers of different pH values (e.g., pH 5, 7.4, and 9). Incubate these solutions at a controlled temperature. At various time intervals, quench an aliquot of the reaction by diluting it in the initial mobile phase (acidic to stop further hydrolysis) and inject it into the HPLC system.

-

-

Analysis: Inject the standards and samples onto the HPLC system.

-

Data Analysis: Identify the peaks for this compound and its degradation products based on the retention times of the standards. Quantify the amount of each component by integrating the peak areas. The percentage of remaining this compound can be calculated to determine the stability over time.

Caption: Experimental workflow for HPLC-based stability testing.

Conclusion

The stability of this compound is a critical parameter that directly impacts its efficacy in chemical synthesis and bioconjugation. As a solid, it is imperative to store the compound at -20°C under anhydrous and inert conditions. In solution, the primary degradation pathway is the pH-dependent hydrolysis of the NHS ester, which is significantly accelerated in neutral to basic environments. Researchers and drug development professionals must carefully consider these stability characteristics when designing experimental protocols, preparing solutions, and storing this valuable reagent to ensure reliable and reproducible results. The use of a validated stability-indicating HPLC method is essential for quality control and for understanding the degradation kinetics under specific experimental conditions.

References

- 1. benchchem.com [benchchem.com]

- 2. Succinimidyl Ester Surface Chemistry: Implications of the Competition between Aminolysis and Hydrolysis on Covalent Protein Immobilization - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Developments and recent advancements in the field of endogenous amino acid selective bond forming reactions for bioconjugation - Chemical Society Reviews (RSC Publishing) DOI:10.1039/C5CS00048C [pubs.rsc.org]

A Technical Deep Dive: Unraveling the Core Differences Between Boc and Fmoc Protecting Groups in Peptide Synthesis

For researchers, scientists, and drug development professionals engaged in the intricate process of peptide synthesis, the choice of a temporary Nα-protecting group is a foundational decision that dictates the entire synthetic strategy. The two most prominent and widely adopted methodologies revolve around the use of the tert-butyloxycarbonyl (Boc) and the 9-fluorenylmethyloxycarbonyl (Fmoc) protecting groups. This in-depth technical guide provides a comprehensive analysis of the key differences between these two stalwarts of solid-phase peptide synthesis (SPPS), offering a comparative look at their chemical properties, reaction mechanisms, and practical implications in the laboratory.

Fundamental Principles: A Tale of Two Labilities

The core distinction between Boc and Fmoc strategies lies in their orthogonal deprotection chemistries. Orthogonality in this context refers to the ability to remove one type of protecting group under a specific set of conditions without affecting another.[1] This principle is paramount in SPPS, where the Nα-protecting group must be selectively cleaved at each cycle of amino acid addition, while the acid-labile side-chain protecting groups remain intact until the final cleavage from the resin.

-

Boc (tert-butyloxycarbonyl) Strategy: The Boc group is an acid-labile protecting group.[][3] Its removal is achieved by treatment with a moderately strong acid, most commonly trifluoroacetic acid (TFA).[4] The side-chain protecting groups in Boc-SPPS are typically benzyl (Bzl)-based ethers, esters, and carbamates, which are stable to the repetitive TFA treatments but are cleaved simultaneously with the peptide from the resin using a very strong acid, such as anhydrous hydrogen fluoride (HF).[3]

-

Fmoc (9-fluorenylmethyloxycarbonyl) Strategy: In stark contrast, the Fmoc group is base-labile.[1][] Deprotection is carried out using a mild organic base, with a solution of 20% piperidine in N,N-dimethylformamide (DMF) being the most common reagent.[3][5] This mild deprotection condition is a significant advantage of the Fmoc strategy. The side-chain protecting groups are typically tert-butyl (tBu)-based, which are stable to the basic deprotection conditions but are cleaved by TFA during the final cleavage of the peptide from the resin.[]

Quantitative Comparison of Boc and Fmoc Chemistries

The choice between Boc and Fmoc SPPS has a profound impact on various aspects of the synthesis, from reaction kinetics to the purity of the final product. The following table summarizes key quantitative data for a direct comparison of the two strategies.

| Parameter | Boc Strategy | Fmoc Strategy | Key Considerations & References |

| Nα-Deprotection Reagent | 25-50% Trifluoroacetic acid (TFA) in Dichloromethane (DCM) | 20% Piperidine in N,N-dimethylformamide (DMF) | Boc deprotection requires a moderately strong acid, while Fmoc removal uses a mild organic base.[][3][4][5] |

| Deprotection Time | 15 - 30 minutes | 5 - 20 minutes (often a 2-step process) | Fmoc deprotection is generally faster. Some protocols use two shorter piperidine treatments to ensure complete removal.[5] |

| Deprotection Kinetics (t1/2) | Second-order dependence on acid concentration | ~6 seconds (for Fmoc-Val with 20% piperidine in DMF) | The kinetics of Boc deprotection are complex and depend on the acid concentration.[6][7][8] Fmoc deprotection is very rapid.[9] |

| Typical Coupling Yield | Generally high, but can be affected by aggregation in difficult sequences. | Typically >99% with modern coupling reagents. | Fmoc chemistry, paired with efficient coupling reagents like HATU or HBTU, often provides higher and more consistent coupling yields.[][10] |

| Crude Peptide Yield | Variable, can be lower for longer peptides due to repeated acid exposure. | Often higher due to milder deprotection conditions. | Illustrative synthesis of a model pentapeptide showed a crude yield of ~65% for Boc vs. ~80% for Fmoc.[10] |

| Crude Peptide Purity | Can be lower due to side reactions from repeated acidolysis. | Generally higher due to milder conditions and fewer side reactions. | Illustrative synthesis of a model pentapeptide showed a crude purity of ~55% for Boc vs. ~75% for Fmoc.[10] |

| Major Side Reactions | - t-butylation of sensitive residues (Trp, Met).- Gradual loss of acid-labile side-chain protecting groups.- Aggregation of the growing peptide chain. | - Diketopiperazine formation at the dipeptide stage.- Aspartimide formation (especially with Asp-Xxx sequences).- Racemization of sensitive amino acids (e.g., His, Cys). | Diketopiperazine formation can be significant with Fmoc chemistry, with some studies showing 13.8% formation under standard conditions.[11] Racemization can be minimized with appropriate coupling reagents.[] |

| Final Cleavage Reagent | Anhydrous Hydrogen Fluoride (HF) or Trifluoromethanesulfonic acid (TFMSA) | Trifluoroacetic acid (TFA) with scavengers | The use of highly corrosive and hazardous HF in Boc-SPPS requires specialized equipment. Fmoc-SPPS uses the less hazardous TFA.[3] |

Deprotection Mechanisms Visualized

The distinct chemical mechanisms for the removal of Boc and Fmoc protecting groups are central to their application in peptide synthesis.

Boc Deprotection Mechanism

The acid-catalyzed deprotection of the Boc group proceeds through the formation of a stable tert-butyl cation.

Fmoc Deprotection Mechanism

The base-labile Fmoc group is removed via a β-elimination mechanism, initiated by the abstraction of an acidic proton from the fluorenyl ring system.

Experimental Protocols

Detailed and reproducible experimental protocols are crucial for the successful implementation of both Boc and Fmoc-SPPS.

Boc-SPPS Cycle: A Generalized Protocol

Protocol for Boc Deprotection:

-

Swell the peptide-resin in Dichloromethane (DCM).

-

Treat the resin with a solution of 25-50% Trifluoroacetic acid (TFA) in DCM for 15-30 minutes at room temperature with gentle agitation.

-

Filter the resin and wash thoroughly with DCM to remove excess TFA and the cleaved Boc group.

-

Neutralize the resulting trifluoroacetate salt of the N-terminal amine by washing with a solution of 10% N,N-diisopropylethylamine (DIEA) in DCM.

-

Wash the resin extensively with DCM and then with N,N-dimethylformamide (DMF) to prepare for the next coupling step.

Fmoc-SPPS Cycle: A Generalized Protocol

Protocol for Fmoc Deprotection:

-

Swell the peptide-resin in N,N-dimethylformamide (DMF).

-

Treat the resin with a solution of 20% piperidine in DMF for 5-10 minutes at room temperature with gentle agitation.

-

Filter the resin and repeat the treatment with 20% piperidine in DMF for another 10-15 minutes to ensure complete deprotection.

-

Wash the resin thoroughly with DMF to remove residual piperidine and the dibenzofulvene-piperidine adduct.

-

Proceed with the coupling of the next Fmoc-protected amino acid.

Strategic Selection: Making the Right Choice

The decision to employ Boc or Fmoc chemistry is multifaceted and depends on the specific requirements of the peptide being synthesized, as well as the resources and expertise available.

Fmoc-SPPS is now the more predominantly used method in both academic and industrial settings. Its milder deprotection conditions, compatibility with a wider range of sensitive amino acids, and the avoidance of hazardous reagents like HF make it a more versatile and safer option for most applications.[12] The ease of automation and the ability to monitor the completion of deprotection and coupling steps by UV spectrophotometry further contribute to its popularity.

However, Boc-SPPS remains a valuable and, in some cases, superior strategy. For the synthesis of long and difficult sequences, particularly those prone to aggregation, the repetitive acidic deprotection in Boc chemistry can help to disrupt secondary structures and improve solvation of the growing peptide chain.[] Furthermore, the lower cost of Boc-protected amino acids can be a significant factor in large-scale peptide production.[]

Conclusion

Both Boc and Fmoc protecting groups have been instrumental in the advancement of peptide science. While Fmoc chemistry has largely become the standard for its mildness, safety, and versatility, a thorough understanding of the nuances of both strategies is essential for any researcher in the field. The optimal choice depends on a careful evaluation of the target peptide's sequence, the presence of post-translational modifications, the desired scale of synthesis, and the available laboratory infrastructure. By leveraging the distinct advantages of each methodology, scientists and drug developers can continue to push the boundaries of peptide synthesis and unlock the therapeutic potential of these complex biomolecules.

References

- 1. chempep.com [chempep.com]

- 3. researchgate.net [researchgate.net]

- 4. Boc Deprotection - TFA [commonorganicchemistry.com]

- 5. benchchem.com [benchchem.com]

- 6. Kinetics and mechanism of N-Boc cleavage: evidence of a second-order dependence upon acid concentration - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Collection - Kinetics and Mechanism of N-Boc Cleavage: Evidence of a Second-Order Dependence upon Acid Concentration - The Journal of Organic Chemistry - Figshare [figshare.com]

- 8. researchgate.net [researchgate.net]

- 9. pubs.rsc.org [pubs.rsc.org]

- 10. benchchem.com [benchchem.com]

- 11. Optimized Fmoc-Removal Strategy to Suppress the Traceless and Conventional Diketopiperazine Formation in Solid-Phase Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Advances in Fmoc solid‐phase peptide synthesis - PMC [pmc.ncbi.nlm.nih.gov]

The Cornerstone of Bioconjugation: An In-depth Technical Guide to N-hydroxysuccinimide Ester Coupling Reactions

For Researchers, Scientists, and Drug Development Professionals

N-hydroxysuccinimide (NHS) ester chemistry is a robust and widely adopted method for the covalent modification of biomolecules. Its efficiency, selectivity towards primary amines, and operational simplicity have made it an indispensable tool in a myriad of applications, from the fluorescent labeling of proteins and nucleic acids to the construction of sophisticated antibody-drug conjugates (ADCs). This technical guide delves into the core principles of NHS ester coupling reactions, providing a comprehensive overview of the underlying chemistry, critical reaction parameters, and detailed experimental protocols to empower researchers in their bioconjugation endeavors.

The Principle of NHS Ester Coupling: A Two-Act Play

The conjugation of molecules using NHS esters is fundamentally a two-step process: the activation of a carboxylic acid to an NHS ester, followed by the nucleophilic attack of a primary amine on the activated ester to form a stable amide bond.

Act I: Activation of Carboxylic Acids

The journey begins with the conversion of a poorly reactive carboxylic acid into a highly reactive NHS ester. This is typically achieved by reacting the carboxylic acid with N-hydroxysuccinimide in the presence of a carbodiimide coupling agent, such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) or N,N'-dicyclohexylcarbodiimide (DCC). The carbodiimide activates the carboxyl group, making it susceptible to nucleophilic attack by the hydroxyl group of NHS. This results in the formation of the NHS ester and a urea byproduct. The NHS ester is a good leaving group, rendering the carbonyl carbon of the original carboxyl group highly electrophilic and primed for reaction with a primary amine.

Act II: The Coupling Reaction (Aminolysis)

The second act involves the reaction of the NHS ester with a primary amine (-NH₂). In biological contexts, these primary amines are most commonly found at the N-terminus of proteins and in the side chain of lysine residues. The lone pair of electrons on the nitrogen atom of the primary amine acts as a nucleophile, attacking the electrophilic carbonyl carbon of the NHS ester. This leads to the formation of a tetrahedral intermediate which then collapses, releasing the N-hydroxysuccinimide and forming a stable, covalent amide bond between the two molecules of interest.

Key Parameters Influencing NHS Ester Coupling Reactions

The success of an NHS ester coupling reaction is contingent on several critical parameters that must be carefully controlled to maximize the yield of the desired conjugate while minimizing side reactions.

pH: The pH of the reaction buffer is arguably the most crucial factor. The reaction of NHS esters with primary amines is strongly pH-dependent. At acidic pH, the primary amines are protonated (-NH₃⁺) and are no longer nucleophilic, thus inhibiting the reaction. As the pH increases, the amine becomes deprotonated and more reactive. However, at high pH, the competing hydrolysis of the NHS ester also accelerates significantly. The optimal pH for most NHS ester coupling reactions is between 7.0 and 9.0, with a pH of 8.3-8.5 often cited as the sweet spot that balances amine reactivity and ester stability.[][2]

Temperature and Reaction Time: NHS ester coupling reactions can be performed at temperatures ranging from 4°C to room temperature (approximately 25°C). Lower temperatures can be beneficial when working with thermally sensitive biomolecules and can also help to slow down the rate of hydrolysis. Reaction times can vary from 30 minutes to several hours, or even overnight, depending on the reactivity of the specific NHS ester and the biomolecule being conjugated.[3][4]

Solvents: Many NHS esters have limited solubility in aqueous buffers and are often first dissolved in a water-miscible organic solvent, such as dimethyl sulfoxide (DMSO) or dimethylformamide (DMF), before being added to the reaction mixture.[5][6] It is crucial to use anhydrous solvents, as any moisture can lead to premature hydrolysis of the NHS ester. The final concentration of the organic solvent in the reaction mixture should be kept to a minimum (typically 0.5% to 10%) to avoid denaturation of the biomolecules.[5]

Buffers: The choice of buffer is critical. Buffers containing primary amines, such as Tris (tris(hydroxymethyl)aminomethane), should be avoided as they will compete with the target molecule for reaction with the NHS ester.[4] Commonly used buffers include phosphate-buffered saline (PBS), sodium bicarbonate, sodium borate, and HEPES.[4][5]

Competing Reactions: The Hydrolysis Problem

The primary competing reaction in NHS ester coupling is the hydrolysis of the ester, which converts the reactive NHS ester back into the unreactive carboxylic acid. The rate of hydrolysis is highly dependent on the pH of the solution. The half-life of an NHS ester can range from hours at pH 7 to mere minutes at pH 8.6.[4][5] This underscores the importance of performing the coupling reaction as soon as the NHS ester is introduced into the aqueous buffer.

Quantitative Data on NHS Ester Coupling Reactions

The efficiency of NHS ester coupling reactions can be influenced by a variety of factors. The following tables summarize key quantitative data to guide experimental design.

Table 1: Half-life of NHS Esters at Different pH Values

| pH | Temperature (°C) | Half-life |

| 7.0 | 0 | 4-5 hours |

| 8.6 | 4 | 10 minutes |

Data sourced from Thermo Fisher Scientific.[4][5]

Table 2: Kinetic Constants for Aminolysis vs. Hydrolysis on a DSP Monolayer

| Reaction | Rate Constant |

| Aminolysis | 3 orders of magnitude lower than hydrolysis |

| Hydrolysis | Significantly higher than aminolysis |

Data from a study on dithiobis(succinimidyl propionate) (DSP) monolayers, highlighting the kinetic favorability of hydrolysis under certain conditions.[]

Experimental Protocols

The following are generalized protocols for the labeling of proteins and oligonucleotides with NHS esters. It is important to note that these are starting points, and optimization may be necessary for specific applications.

Protocol for Protein Labeling with an NHS Ester

Materials:

-

Protein of interest in a suitable amine-free buffer (e.g., PBS, pH 7.2-8.0)

-

NHS ester of the label (e.g., a fluorescent dye)

-

Anhydrous DMSO or DMF

-

Quenching reagent (e.g., 1 M Tris-HCl, pH 8.0 or 1 M glycine)

-

Purification column (e.g., size-exclusion chromatography)

Procedure:

-

Prepare the Protein Solution: Dissolve the protein in the amine-free buffer at a concentration of 1-10 mg/mL.

-

Prepare the NHS Ester Solution: Immediately before use, dissolve the NHS ester in a small amount of anhydrous DMSO or DMF to create a concentrated stock solution.

-

Perform the Coupling Reaction: Add a 5- to 20-fold molar excess of the dissolved NHS ester to the protein solution. Gently mix and incubate the reaction for 30 minutes to 2 hours at room temperature, or overnight at 4°C. The optimal molar excess and incubation time should be determined empirically.

-

Quench the Reaction: Stop the reaction by adding a quenching reagent to a final concentration of 20-50 mM. Incubate for 15-30 minutes at room temperature.

-

Purify the Conjugate: Remove the unreacted label and byproducts by passing the reaction mixture through a size-exclusion chromatography column equilibrated with a suitable storage buffer.

-

Characterize the Conjugate: Determine the degree of labeling using spectrophotometry or other appropriate methods.

Protocol for Labeling Amino-Modified Oligonucleotides

Materials:

-

Amino-modified oligonucleotide

-

0.1 M Sodium Bicarbonate buffer, pH 8.3-8.5

-

NHS ester of the label

-

Anhydrous DMSO or DMF

-

Ethanol (100% and 70%)

-

3 M Sodium Acetate

Procedure:

-

Prepare the Oligonucleotide Solution: Dissolve the amino-modified oligonucleotide in the sodium bicarbonate buffer.

-

Prepare the NHS Ester Solution: Dissolve the NHS ester in anhydrous DMSO or DMF to create a stock solution.

-

Perform the Coupling Reaction: Add a 5- to 10-fold molar excess of the NHS ester solution to the oligonucleotide solution. Vortex briefly and incubate for 1-4 hours at room temperature in the dark.

-

Purify the Conjugate: Precipitate the labeled oligonucleotide by adding 3 M sodium acetate and cold 100% ethanol. Centrifuge to pellet the oligonucleotide, wash with 70% ethanol, and resuspend in a suitable buffer.

Visualizing the Principles and Workflows

Diagrams created using Graphviz to illustrate the core concepts and experimental workflows of NHS ester coupling reactions.

Caption: Chemical mechanism of NHS ester activation and coupling.

References

- 2. Succinimidyl Ester Surface Chemistry: Implications of the Competition between Aminolysis and Hydrolysis on Covalent Protein Immobilization - PMC [pmc.ncbi.nlm.nih.gov]

- 3. scholarsmine.mst.edu [scholarsmine.mst.edu]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Amine-Reactive Crosslinker Chemistry | Thermo Fisher Scientific - DE [thermofisher.com]

- 6. covachem.com [covachem.com]

An In-depth Technical Guide to Boc-Gly-OSu for Researchers and Drug Development Professionals

This guide provides a comprehensive overview of the chemical properties and applications of Boc-Gly-OSu (N-tert-Butoxycarbonyl-glycine N-hydroxysuccinimide ester), a key reagent in modern peptide synthesis and bioconjugation. The information presented herein is intended for researchers, scientists, and professionals engaged in drug development and other related fields.

Core Molecular Data

This compound is an activated ester of Boc-glycine, designed for the efficient formation of amide bonds with primary amines. Its chemical and physical properties are summarized in the table below for easy reference and comparison.

| Property | Value | Citations |

| Molecular Formula | C₁₁H₁₆N₂O₆ | [1][2][3][4] |

| Molecular Weight | 272.25 g/mol | [1][3][5][6] |

| Appearance | White to off-white powder | [2] |

| CAS Number | 3392-07-2 | [1][2][3] |

| Melting Point | 152 - 167 °C | [2] |

| Purity | ≥95% to ≥99.0% (depending on the supplier) | [1][2][3] |

| Solubility | Soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone | |

| Storage Conditions | -20°C | [1][6] |

Key Applications in Research and Development

This compound is a versatile building block primarily utilized in two significant areas:

-

Peptide Synthesis: It serves as a fundamental component in the stepwise assembly of peptides. The Boc (tert-butyloxycarbonyl) protecting group on the N-terminus of glycine prevents self-polymerization and allows for controlled, sequential addition of amino acid residues to a growing peptide chain.[2] The N-hydroxysuccinimide (OSu) ester is a highly efficient activating group that readily reacts with the free amino group of another amino acid or a peptide to form a stable peptide bond.[2]

-

Bioconjugation: This reagent is employed to attach glycine linkers to various biomolecules, such as proteins, antibodies, and other therapeutic agents.[2] The introduction of a glycine spacer can enhance the solubility and reduce steric hindrance of the conjugated molecule, which is often crucial for maintaining its biological activity.

Experimental Protocols: A General Workflow for Boc-SPPS

Solid-Phase Peptide Synthesis (SPPS) is a widely adopted technique for the chemical synthesis of peptides. The following diagram illustrates a typical workflow for the incorporation of a this compound monomer into a peptide chain immobilized on a solid support (resin).

The depicted workflow for Boc solid-phase peptide synthesis involves the coupling of this compound to a resin-bound peptide with a free N-terminus. This reaction is typically facilitated by a base. Following the successful coupling, the Boc protecting group is removed with an acid, such as trifluoroacetic acid (TFA), to expose a new N-terminal amine for the subsequent coupling step in the peptide elongation cycle.

References

A Comprehensive Technical Guide to the Safe Handling of Boc-Gly-OSu

This guide provides an in-depth overview of the essential safety precautions for handling N-(tert-Butoxycarbonyl)glycine N-hydroxysuccinimide ester (Boc-Gly-OSu). The information presented here is intended for researchers, scientists, and drug development professionals to ensure a safe laboratory environment. Due to the limited availability of a specific, comprehensive safety data sheet (SDS), this document synthesizes information from various sources to provide a robust safety framework.

Section 1: Compound Identification and Properties

This compound is a commonly used reagent in peptide synthesis and bioconjugation. Its chemical structure consists of a glycine core, protected at the N-terminus by a tert-butoxycarbonyl (Boc) group and activated at the C-terminus with an N-hydroxysuccinimide (OSu) ester. This activation facilitates efficient coupling to primary amines.

| Property | Data |

| Molecular Formula | C₁₁H₁₆N₂O₆[1][2] |

| Molecular Weight | 272.25 g/mol [1][2] |

| Appearance | White to off-white solid or powder[1][3][4] |

| Melting Point | 165-167 °C[1][4] |

| Storage Temperature | -20°C[1][4][5] |

| Synonyms | Boc-glycine N-hydroxysuccinimide ester, N-(tert-Butoxycarbonyl)glycine N-hydroxysuccinimide ester[1][2] |

Section 2: Hazard Identification and Safety Precautions

While the toxicological properties of this compound have not been thoroughly investigated, it should be handled with care, assuming it may present hazards similar to analogous compounds.[6]

Potential Hazards:

-

May cause respiratory irritation.[7]

-

Combustible solid.[1][8] Dust clouds generated from the fine powder may form an explosive mixture with air.[8]

-

Combustion may produce hazardous products such as carbon monoxide (CO), carbon dioxide (CO2), and nitrogen oxides (NOx).[7][8]

Precautionary Statements:

-

Avoid breathing dust, fume, gas, mist, vapors, or spray.[3][7][9]

-

Use only outdoors or in a well-ventilated area.[7]

Section 3: Handling and Storage

Proper handling and storage procedures are critical to maintain the integrity of the compound and ensure the safety of laboratory personnel.

Engineering Controls:

-

Work in a well-ventilated area, preferably within a certified chemical fume hood, to minimize the inhalation of dust particles.[3][7]

Personal Protective Equipment (PPE):

-

Eye/Face Protection: Wear chemical safety goggles or a face shield.[7][8][9]

-

Skin Protection: A laboratory coat and chemical-resistant gloves (e.g., nitrile rubber) are mandatory.[3][7][8][9][10]

-

Respiratory Protection: If dust is generated, a NIOSH-approved respirator (e.g., N95) should be used.[1][3][9]

Storage:

-

Keep the container tightly sealed to prevent moisture contamination, as the compound is moisture-sensitive.[3][4][6][7][10]

-

Store away from incompatible materials such as strong oxidizing agents and water.[7]

Section 4: First-Aid Measures

In the event of exposure, the following first-aid measures should be taken:

-

Inhalation: Move the individual to fresh air. If breathing is difficult or has stopped, provide artificial respiration. Seek medical attention if symptoms persist.[7][9]

-

Skin Contact: Immediately wash the affected area with plenty of soap and water for at least 15 minutes.[6][7][9] Remove contaminated clothing. If skin irritation occurs, consult a physician.[7]

-

Eye Contact: Immediately flush the eyes with plenty of water for at least 10-15 minutes, making sure to hold the eyelids open.[6][9] Seek immediate medical attention from an ophthalmologist.[6]

-

Ingestion: If the person is conscious, rinse their mouth with water.[6][9] Do not induce vomiting. Call a physician for medical advice.[6][9] Never give anything by mouth to an unconscious person.[9]

Section 5: Accidental Release Measures

In case of a spill, follow these procedures:

-

Minor Spills:

-

Major Spills:

-

Evacuate the area and alert emergency responders.

-

Wear appropriate personal protective equipment, including respiratory protection.[8]

-

Section 6: Experimental Protocol: Peptide Coupling

The following is a general protocol for a peptide coupling reaction using this compound. This procedure should be performed in a chemical fume hood with appropriate PPE.

Materials:

-

This compound

-

Amino acid or peptide with a free amino group

-

Solvent (e.g., Dimethylformamide - DMF)

-

Base (e.g., Diisopropylethylamine - DIPEA)

Procedure:

-

Dissolution: Dissolve the amino acid or peptide in DMF.

-

Addition of Base: Add DIPEA to the solution to deprotonate the amino group.

-

Addition of this compound: Add this compound to the reaction mixture.

-

Reaction: Allow the reaction to proceed at room temperature with stirring for a specified time.

-

Monitoring: Monitor the reaction progress using a suitable analytical technique (e.g., TLC or LC-MS).

-

Work-up: Once the reaction is complete, quench the reaction and purify the product.

Section 7: Disposal Considerations

All waste containing this compound must be handled in accordance with local, state, and federal regulations.[8] Collect solid waste and contaminated materials in a dedicated, sealed, and clearly labeled hazardous waste container.[10] Do not dispose of this chemical down the drain or in regular trash.[10] Contact your institution's Environmental Health and Safety (EHS) office for proper disposal procedures.[10]

References

- 1. This compound = 99.0 T 3392-07-2 [sigmaaldrich.com]

- 2. N-(tert-Butyloxycarbonyl)glycine N-hydroxysuccinimide ester | C11H16N2O6 | CID 76926 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. benchchem.com [benchchem.com]

- 4. This compound Seven Chongqing Chemdad Co. ,Ltd [chemdad.com]

- 5. chemscene.com [chemscene.com]

- 6. biosynth.com [biosynth.com]

- 7. fishersci.com [fishersci.com]

- 8. datasheets.scbt.com [datasheets.scbt.com]

- 9. chemicalbook.com [chemicalbook.com]

- 10. benchchem.com [benchchem.com]

Hydrolysis Rate of Boc-Gly-OSu in Aqueous Buffers: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the hydrolysis rate of N-α-tert-Butyloxycarbonyl-glycine N-hydroxysuccinimide ester (Boc-Gly-OSu) in aqueous buffers. Understanding the stability and degradation kinetics of this compound is critical for its effective use in peptide synthesis, bioconjugation, and the development of therapeutics. This document outlines the mechanism of hydrolysis, factors influencing its rate, quantitative data on the stability of related compounds, and detailed experimental protocols for determining hydrolysis rates.

Introduction to this compound and its Hydrolytic Stability

This compound is an activated form of the amino acid glycine, widely used to introduce a glycine residue into peptides and other molecules. The N-hydroxysuccinimide (NHS) ester is a reactive group that readily undergoes nucleophilic attack by primary amines to form a stable amide bond. However, in aqueous environments, the NHS ester is susceptible to hydrolysis, where it reacts with water to regenerate the carboxylic acid (Boc-glycine) and release N-hydroxysuccinimide.[1] This competing hydrolysis reaction can significantly reduce the efficiency of conjugation reactions.[2]

The rate of hydrolysis is highly dependent on the pH and temperature of the aqueous buffer.[1] Generally, the hydrolysis rate increases with increasing pH due to the higher concentration of the more nucleophilic hydroxide ion.

Quantitative Data on NHS Ester Hydrolysis

While specific kinetic data for the hydrolysis of this compound is not extensively published, the stability of N-hydroxysuccinimide esters as a class has been well-characterized. The following table summarizes the half-life of general NHS esters in aqueous buffers at various pH values and temperatures. This data can be used as a reliable approximation for the behavior of this compound.

| pH | Temperature (°C) | Half-life | Compound Class |

| 7.0 | 0 | 4 - 5 hours | General NHS Ester |

| 7.4 | Room Temperature | > 120 minutes | PEG-NHS Ester |

| 8.0 | Room Temperature | 210 minutes | Porphyrin-NHS Ester |

| 8.5 | Room Temperature | 180 minutes | Porphyrin-NHS Ester |

| 8.6 | 4 | 10 minutes | General NHS Ester |

| 9.0 | Room Temperature | < 9 minutes | PEG-NHS Ester |

| 9.0 | Room Temperature | 125 minutes | Porphyrin-NHS Ester |

Note: The data for PEG-NHS and Porphyrin-NHS esters are included to show the general trend, although the specific rates can vary based on the ester's structure.

Mechanism of this compound Hydrolysis

The hydrolysis of this compound is a nucleophilic acyl substitution reaction. In this process, a water molecule or a hydroxide ion acts as the nucleophile, attacking the carbonyl carbon of the ester. This leads to the formation of a tetrahedral intermediate, which then collapses, resulting in the cleavage of the ester bond and the release of N-hydroxysuccinimide.

Caption: Hydrolysis mechanism of this compound.

Experimental Protocol: Spectrophotometric Determination of Hydrolysis Rate

A common method to determine the hydrolysis rate of an NHS ester is to monitor the release of N-hydroxysuccinimide (NHS), which has a characteristic absorbance at approximately 260 nm.

Materials:

-

This compound

-

Aqueous buffer of desired pH (e.g., phosphate, borate, or HEPES buffer). Amine-containing buffers like Tris should be avoided as they will react with the NHS ester.

-

UV-Vis Spectrophotometer

-

Quartz cuvettes

-

Water-miscible organic solvent if this compound is not readily soluble in the aqueous buffer (e.g., DMSO or DMF).

Procedure:

-

Preparation of Stock Solution: Prepare a concentrated stock solution of this compound in a dry, water-miscible organic solvent (e.g., 10 mg/mL in DMSO).

-

Reaction Initiation:

-

Equilibrate the aqueous buffer to the desired temperature in a quartz cuvette.

-

Add a small volume of the this compound stock solution to the buffer in the cuvette to achieve the desired final concentration (e.g., 1 mM). Ensure the final concentration of the organic solvent is low (typically <5%) to minimize its effect on the reaction.

-

Mix the solution quickly and thoroughly.

-

-

Spectrophotometric Monitoring:

-

Immediately place the cuvette in the temperature-controlled spectrophotometer.

-

Monitor the increase in absorbance at 260 nm over time. The rate of increase in absorbance is proportional to the rate of NHS release and thus the rate of hydrolysis.

-

Record absorbance readings at regular intervals until the reaction is complete (i.e., the absorbance plateaus).

-

-

Data Analysis:

-

Plot the absorbance at 260 nm versus time.

-

The initial rate of hydrolysis can be determined from the initial slope of this curve.

-

For a pseudo-first-order reaction, the half-life (t₁/₂) can be calculated from the rate constant (k) using the equation: t₁/₂ = ln(2)/k. The rate constant can be determined by fitting the data to a first-order rate equation.

-

Caption: Experimental workflow for hydrolysis rate determination.

Factors Influencing the Hydrolysis Rate of this compound

-

pH: As demonstrated in the data table, pH is the most critical factor. The rate of hydrolysis increases significantly at higher pH values due to the increased concentration of hydroxide ions. For efficient conjugation to amines, a pH range of 7.2-8.5 is often used as a compromise between amine reactivity and NHS ester stability.[3]

-

Temperature: The rate of hydrolysis increases with temperature, as with most chemical reactions. For sensitive applications or to prolong the half-life of the ester, reactions can be performed at 4°C.

-

Buffer Composition: The type and concentration of the buffer can influence the hydrolysis rate. It is crucial to use amine-free buffers to prevent competition with the intended conjugation reaction.

Conclusion

The hydrolytic stability of this compound is a key consideration for its successful application in bioconjugation and peptide synthesis. The rate of hydrolysis is primarily governed by the pH and temperature of the aqueous medium. While specific kinetic data for this compound is limited, the well-established behavior of N-hydroxysuccinimide esters provides a reliable framework for predicting its stability. By carefully controlling the reaction conditions, particularly pH and temperature, researchers can minimize hydrolysis and maximize the efficiency of their conjugation reactions. The experimental protocol provided herein offers a straightforward method for determining the hydrolysis rate of this compound under specific experimental conditions.

References

- 1. The pH-dependent formation of PEGylated bovine lactoferrin by branched polyethylene glycol (PEG)-N-hydroxysuccinimide (NHS) active esters - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Studying pH Dependence of a Peptide Modification with an N-hydroxysuccinimide Ester Using Mass Spectrometry — Journal of Young Investigators [jyi.org]

- 3. Enantioselective Hydrolysis of Amino Acid Esters Promoted by Bis(β-cyclodextrin) Copper Complexes - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols: Labeling of Proteins with Boc-Gly-OSu

For Researchers, Scientists, and Drug Development Professionals

Introduction

The covalent modification of proteins is a cornerstone technique in biotechnology and drug development, enabling the attachment of various moieties to alter or study protein function. Boc-Gly-OSu (N-tert-butyloxycarbonyl-glycine N-hydroxysuccinimide ester) is a valuable reagent for introducing a protected glycine residue onto a protein. The N-hydroxysuccinimide (NHS) ester group reacts efficiently with primary amines, such as the ε-amino group of lysine residues and the N-terminal α-amino group, to form stable amide bonds.[1][2][3] This initial labeling step results in the protein being conjugated with a Boc-protected glycine. The protective Boc (tert-butyloxycarbonyl) group can then be removed under acidic conditions to expose a terminal glycine.[4][5] This two-step process is particularly useful for applications requiring a specific and versatile linker, such as in the development of antibody-drug conjugates (ADCs) or for further site-specific modifications.[6]

These application notes provide a comprehensive protocol for the labeling of proteins with this compound, followed by the deprotection of the Boc group.

Data Presentation: Quantitative Parameters for Protein Labeling and Deprotection

The following table summarizes key quantitative parameters for the labeling of proteins with NHS esters and the subsequent Boc deprotection. These values are representative and may require optimization for specific proteins and applications.[1][7][8]

| Parameter | Value | Notes |

| Protein Labeling with this compound | ||

| Protein Concentration | 1 - 10 mg/mL | Higher concentrations can improve labeling efficiency.[1][9] |

| Molar Excess of this compound | 5 - 20 fold | The optimal ratio is protein-dependent and should be determined empirically.[6][7] |

| Reaction pH | 8.3 - 8.5 | Optimal for the reaction between NHS esters and primary amines.[7][8] |

| Reaction Time | 1 - 4 hours at Room Temperature | Alternatively, the reaction can be carried out overnight at 4°C.[6][9] |

| Labeling Efficiency | 20 - 35% | Highly dependent on protein concentration and the number of accessible amines.[1] |

| Boc Deprotection | ||

| Deprotection Reagent | Trifluoroacetic Acid (TFA) or 4M HCl in Dioxane | TFA is typically used as a 20-50% solution in a suitable solvent.[4] |

| Solvent | Dichloromethane (DCM) or Dioxane | Anhydrous solvents should be used.[4] |

| Reaction Time | 30 minutes - 2 hours at Room Temperature | Progress can be monitored by LC-MS.[4] |

| Purity of Final Product | >95% | Dependent on the efficiency of the purification steps. |

Experimental Protocols

Part 1: Labeling of Protein with this compound

This protocol details the covalent attachment of this compound to primary amines on a target protein.

Materials:

-

Protein of interest

-

This compound

-

Labeling Buffer: 0.1 M Sodium Bicarbonate, pH 8.3-8.5[8]

-

Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)[7]

-

Quenching Buffer: 1 M Tris-HCl, pH 8.0

-

Purification/Desalting column (e.g., gel filtration)[9]

-

Phosphate-Buffered Saline (PBS)

Procedure:

-